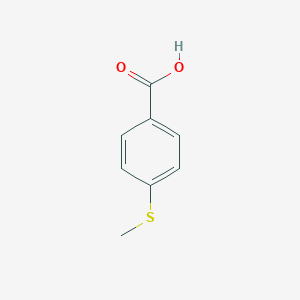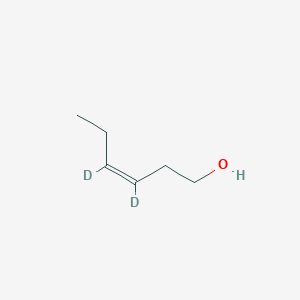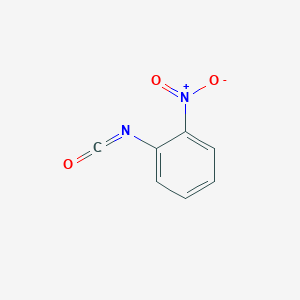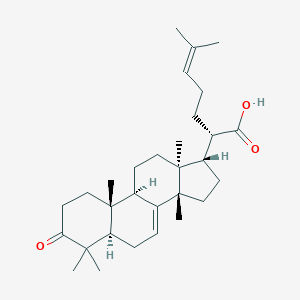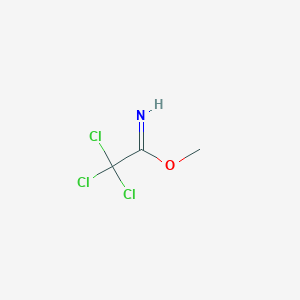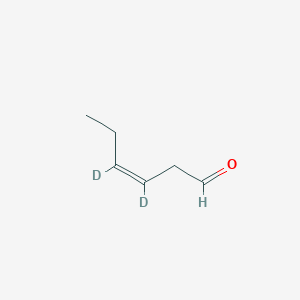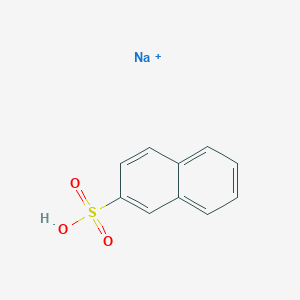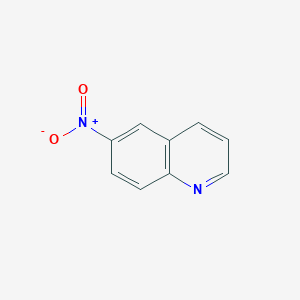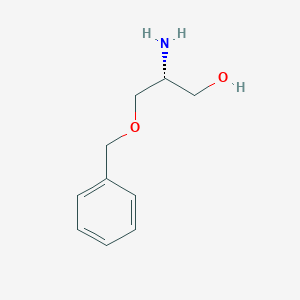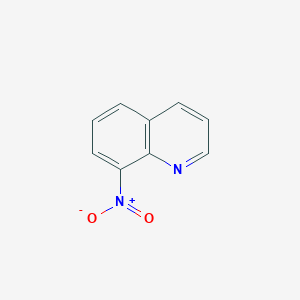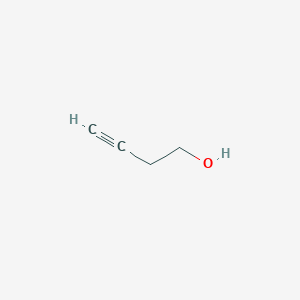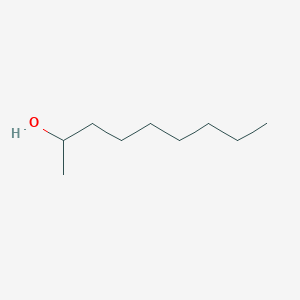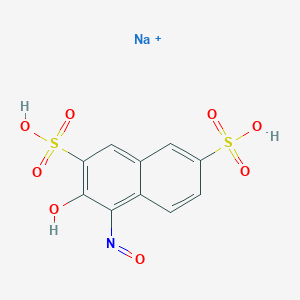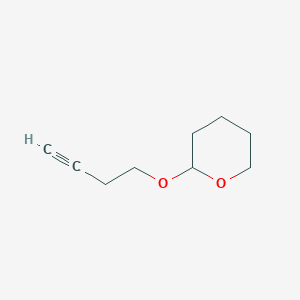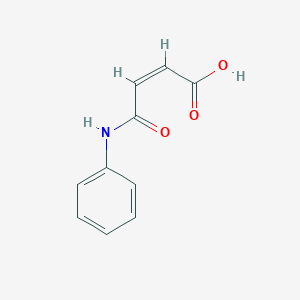
N-Phenylmaleamic acid
描述
N-Phenylmaleamic acid (NPMA), also known as maleanilic acid, is a compound that has been studied in various contexts, including its reaction with other substances and its role in synthesis processes. It is a derivative of maleamic acid with a phenyl group attached, which can undergo further chemical transformations .
Synthesis Analysis
The synthesis of N-Phenylmaleamic acid and its derivatives has been a subject of research. For instance, N-phenylmaleimide, a closely related compound, can be synthesized from the corresponding maleamic acids using heteropolyanion-based ionic liquids as catalysts. This process has been shown to yield high purity products and the catalyst can be reused multiple times without a decrease in yield . Additionally, the synthesis of N-phenylmaleimide has been structurally characterized by X-ray diffraction, confirming the product of the reaction between PhNH2 and maleic anhydride .
Molecular Structure Analysis
The molecular structure of N-phenylmaleamic acid derivatives has been analyzed through various techniques. For example, the crystal and molecular structures of N-phenylmaleimide and its dimethyl derivative have been determined using X-ray diffraction, providing insights into the molecular conformation and the mechanism of their formation .
Chemical Reactions Analysis
N-Phenylmaleamic acid can participate in Michael-type reactions, as demonstrated by its reaction with ethyl cellulose in acetic anhydride, leading to the formation of a cellulose ether. In this reaction, the cyclisation product N-phenylmaleimide was identified as a minor product . Furthermore, the preparation and cyclodehydration of N-substituted phenylmaleamic acids have been characterized by ^1H-NMR, which helps in understanding the conversion of maleamic acids to maleimides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylmaleamic acid and its derivatives are influenced by their molecular structure. For instance, molecular modeling of related compounds has revealed certain interplanar and bond angles, as well as interatomic distances, which contribute to their bioactivity. This modeling also provides suggestions for future structural modifications to enhance their properties . The NMR spectroscopy study of N-substituted phenylmaleamic acids and their cyclodehydration products offers insights into the electronic effects of substituents and the chemical environment of protons within the molecule .
科学研究应用
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Comprehensive and Detailed Summary of the Application
N-Phenylmaleamic acid and its progenitors have been studied for their use as selective herbicide antidotes . These compounds can protect certain crops from the phytotoxic injury caused by thiocarbamate herbicides .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary, but one study mentioned the application of Alachlor (a type of herbicide) and CPMA (a type of antidote) as a sand drench .
Use in Diels–Alder Reaction
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
N-Phenylmaleamic acid and its derivatives can be used in a Diels–Alder reaction . The Diels–Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary, but one study mentioned the synthesis of substituted N-phenylmaleimides for use in a Diels–Alder reaction .
Thorough Summary of the Results or Outcomes Obtained
The study did not provide specific quantitative data or statistical analyses .
Use in the Formation of Nanostructured Hydrophobic Polyampholytes
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Comprehensive and Detailed Summary of the Application
N-Phenylmaleamic acid and its derivatives can be used in the formation of nanostructured hydrophobic polyampholytes . These unique macromolecules contain acid, base, and hydrophobic groups that simulate the behavior of proteins, amphoteric polypeptides, or poly(nucleotides) in solutions .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary, but one study mentioned the self-assembly of hydrophobically modified polyampholytes (HMPA) into micelles, reverse micelles, vesicles, lamellar aggregates, dendrimers, fractal structures, clusters, and other highly organized matters .
Use as a Herbicide Safener
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Comprehensive and Detailed Summary of the Application
N-Phenylmaleamic acid and its progenitors have been studied for their use as herbicide safeners . These compounds can protect certain crops from the phytotoxic injury caused by thiocarbamate and chloroacetanilide herbicides .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary, but one study mentioned the application of low herbicide doses leading to safening effects .
Use in the Synthesis of N-phenylmaleimide Precursors
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
N-Phenylmaleamic acid and its derivatives can be used in the synthesis of N-phenylmaleimide precursors for a Diels–Alder reaction .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary, but one study mentioned the design and implementation of a minimally hazardous, environmentally friendly, and energy efficient sequential reaction sequence .
Thorough Summary of the Results or Outcomes Obtained
The study did not provide specific quantitative data or statistical analyses .
安全和危害
属性
IUPAC Name |
(Z)-4-anilino-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLCOICKHIPRL-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876272 | |
| Record name | Maleanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylmaleamic acid | |
CAS RN |
555-59-9 | |
| Record name | N-Phenylmaleamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4-(phenylamino)isocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALEANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WZT58X7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



